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molecular formula C9H12BrNO2S B8470608 [2-(4-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester

[2-(4-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester

Cat. No. B8470608
M. Wt: 278.17 g/mol
InChI Key: WRLJZWSTQDQEBK-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions and workup as described in Example 1, step 4, [2-(4-bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester (I-15c: 6 g, 21.73 mmol) in POCl3 (60 mL) was reacted with P2O5 (6.217 g, 43.782 mmol) to afford the crude product. Purification by column chromatography on silica gel (2% methanol in CHCl3) afforded 2.6 g of the product (52% yield).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
6.217 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][CH2:6][CH2:7][C:8]1[S:9][CH:10]=[C:11]([Br:13])[CH:12]=1)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[Br:13][C:11]1[C:12]2[C:4](=[O:3])[NH:5][CH2:6][CH2:7][C:8]=2[S:9][CH:10]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)OC(NCCC=1SC=C(C1)Br)=O
Step Two
Name
Quantity
6.217 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions and workup
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (2% methanol in CHCl3)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC2=C1C(NCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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